molecular formula C8H16ClNO3 B6222855 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride CAS No. 2758000-39-2

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride

Cat. No. B6222855
CAS RN: 2758000-39-2
M. Wt: 209.7
InChI Key:
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Description

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride, also known as 4-Aminoethyloxane-4-carboxylic acid hydrochloride, is an organic compound and a member of the oxane family. It is a colorless solid that is soluble in water and alcohols. This compound has a variety of applications in the field of organic synthesis, as well as in the fields of biochemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride has a variety of applications in the field of scientific research. This compound has been used in the synthesis of various amines, peptides, and other organic compounds. It has also been used in the synthesis of various drugs, including antipsychotics, anticonvulsants, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of various metal complexes, such as those of palladium and ruthenium.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride is not well understood. However, it is believed that this compound may act as a proton acceptor, as well as a hydrogen bond donor. Additionally, this compound may act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride are not well understood. However, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of the neurotransmitters serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride in laboratory experiments include its low cost and availability, as well as its stability in aqueous solutions. Additionally, this compound has been shown to be highly soluble in a variety of solvents, including water, ethanol, and methanol. However, this compound is not suitable for use in certain reactions, as it may react with certain compounds to form unwanted byproducts.

Future Directions

The future directions for 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride research include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research into its applications in the synthesis of various compounds, drugs, and metal complexes is needed. Additionally, further research into its potential uses in the fields of medicinal chemistry, pharmacology, and biochemistry is needed. Finally, further research into its potential uses in the synthesis of new materials, such as polymers, is needed.

Synthesis Methods

The synthesis of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride can be achieved through a variety of methods. One method involves the reaction of ethyl bromide with potassium hydroxide in the presence of anhydrous aluminum chloride. This reaction produces 4-(2-aminoethyl)oxane-4-carboxylic acid, which is then treated with hydrochloric acid to form the hydrochloride salt. Another method involves the reaction of ethyl bromide with potassium hydroxide and sodium hydroxide in the presence of anhydrous aluminum chloride. This reaction produces 4-(2-aminoethyl)oxane-4-carboxylic acid, which is then treated with hydrochloric acid to form the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride involves the reaction of 2-aminoethanol with glycidol to form 4-(2-hydroxyethyl)oxazolidin-2-one, which is then reacted with chloroacetic acid to form 4-(2-chloroacetyl)oxazolidin-2-one. This intermediate is then reacted with sodium cyanide to form 4-(2-cyanomethyl)oxazolidin-2-one, which is hydrolyzed to form the final product.", "Starting Materials": [ "2-aminoethanol", "glycidol", "chloroacetic acid", "sodium cyanide" ], "Reaction": [ "2-aminoethanol is reacted with glycidol in the presence of a base catalyst to form 4-(2-hydroxyethyl)oxazolidin-2-one.", "4-(2-hydroxyethyl)oxazolidin-2-one is reacted with chloroacetic acid in the presence of a base catalyst to form 4-(2-chloroacetyl)oxazolidin-2-one.", "4-(2-chloroacetyl)oxazolidin-2-one is reacted with sodium cyanide in the presence of a base catalyst to form 4-(2-cyanomethyl)oxazolidin-2-one.", "4-(2-cyanomethyl)oxazolidin-2-one is hydrolyzed with an acid catalyst to form 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride." ] }

CAS RN

2758000-39-2

Product Name

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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